molecular formula C12H13Cl2NO3 B14900889 Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate

Cat. No.: B14900889
M. Wt: 290.14 g/mol
InChI Key: WHRNIOQCOMDWKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is an organic compound with the molecular formula C12H13Cl2NO3. It is a derivative of propanoic acid and contains a dichlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate typically involves the reaction of 2,6-dichlorophenylacetic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amide linkage make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

methyl 3-[[2-(2,6-dichlorophenyl)acetyl]amino]propanoate

InChI

InChI=1S/C12H13Cl2NO3/c1-18-12(17)5-6-15-11(16)7-8-9(13)3-2-4-10(8)14/h2-4H,5-7H2,1H3,(H,15,16)

InChI Key

WHRNIOQCOMDWKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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